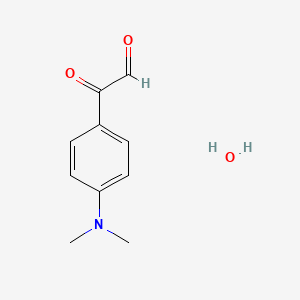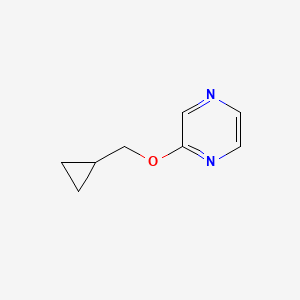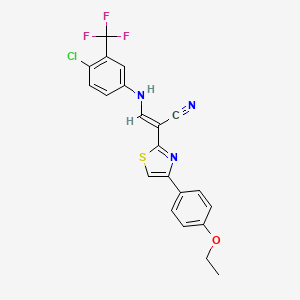![molecular formula C15H19N7O3 B2718374 2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923376-36-7](/img/structure/B2718374.png)
2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C15H19N7O3. It contains multiple functional groups, including an allyl group, a triazino group, and an acetamide group.科学的研究の応用
Agriculture and Soil Quality Enhancement
The compound’s impact on soil quality and plant growth has been investigated. In a study by Głąb et al., various organic soil amendments, including coconut coir, biochar, lignite, and leonardite (enriched with microelements, tryptophan, and bacterial metabolic products), were used in fertilizer formulations . These amendments were tested for their effects on maize biomass, root characteristics, and soil physical properties. While the organic amendments did not significantly improve soil physical characteristics, they played a role in soil bioregeneration. However, the main impact on maize productivity was attributed to the mineral component. This research highlights the potential application of the compound in sustainable agriculture and soil management.
Fluorescent Protein Research
The compound’s structure contains an interesting moiety, which could be explored for its fluorescent properties. Fluorescent proteins (FPs) have revolutionized biological research due to their rich fluorescence spectra and photochemical properties. The compound’s derivatives might find applications in FPs, such as green fluorescent protein (GFP), red fluorescent protein (RFP), and near-infrared FPs . Investigating its fluorescence behavior and potential applications in imaging and labeling could be valuable.
Indole Derivatives Synthesis
The compound’s allyl group and heterocyclic structure make it relevant for indole derivatives synthesis. Indoles are significant in natural products and drugs. Researchers have explored novel methods for synthesizing indoles, especially as moieties in selected alkaloids . Investigating its reactivity in indole-forming reactions could lead to new drug candidates or bioactive compounds.
Climate Change Adaptation Solutions
Nadejda Komendantova and Dmitry Erokhin prepared a case study on applying science, technology, and innovation (STI) solutions to enhance participation in climate change adaptation . By leveraging advanced technologies and innovative approaches, STI solutions can engage stakeholders, improve decision-making, and implement effective adaptation measures. The compound’s potential role in climate resilience and sustainable development warrants further exploration.
Helicobacter pylori Inhibition and Antitumor Effects
The compound’s structure suggests potential pharmacological effects. It may inhibit Helicobacter pylori proliferation, modulate inflammatory responses, and enhance pumping activity . Investigating its effects on cancer cells and other disorders could be valuable for drug development.
ZnO Single-Crystal Applications
Considering the compound’s triazino-purine core, it might be relevant for ZnO-based photoelectronic devices and photocatalysis. ZnO single crystals have applications in these fields, and their growth, structure analysis, and properties have been extensively studied . Exploring the compound’s behavior in ZnO systems could yield insights for materials science and device engineering.
将来の方向性
Compounds of this class have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, future research may focus on exploring these activities further and developing potential applications for this compound in the field of medicine.
特性
IUPAC Name |
2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-5-6-20-13(24)11-12(19(4)15(20)25)17-14-21(7-10(16)23)18-8(2)9(3)22(11)14/h5,9H,1,6-7H2,2-4H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYMVJXGUOGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)


![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)


![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)


![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)